molecular formula C20H12ClN3O4S2 B2913332 (2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile CAS No. 1025241-27-3

(2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile

Cat. No.: B2913332
CAS No.: 1025241-27-3
M. Wt: 457.9
InChI Key: QKLZMKOHJYNQJE-LDADJPATSA-N
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Description

(2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C20H12ClN3O4S2 and its molecular weight is 457.9. The purity is usually 95%.
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Biological Activity

The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile, often referred to in scientific literature by its IUPAC name or its CAS number (1025259-60-2), has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A prop-2-en nitrile backbone.
  • A 4-chlorobenzenesulfonyl group.
  • A 5-nitro substituent on a pyridinyl sulfanyl phenyl moiety.

This unique combination of functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including anti-inflammatory and anticancer properties. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

A study evaluated the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The results demonstrated a dose-dependent inhibition of NO production, indicating potential as an anti-inflammatory agent. The mechanism appears to involve modulation of pro-inflammatory cytokine release and suppression of the NF-kB signaling pathway .

Anticancer Properties

Preliminary investigations have identified the compound as a potential anticancer agent. It was found to induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The proposed mechanism involves the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death .

Case Studies

  • Case Study 1: Inhibition of Tumor Growth
    • A recent study investigated the effects of the compound on tumor growth in xenograft models. It was administered at varying doses, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis within treated tumors .
  • Case Study 2: Mechanistic Insights into Anti-inflammatory Action
    • Another study focused on elucidating the molecular mechanisms underlying its anti-inflammatory effects. The compound was shown to downregulate the expression of iNOS and COX-2, critical enzymes involved in inflammatory processes. This suggests that it may serve as a valuable lead for developing new anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
Anti-inflammatoryInhibition of NO productionModulation of NF-kB signaling
AnticancerInduction of apoptosisActivation of caspase pathways
Reduction of tumor size in vivoDisruption of mitochondrial function

Table 2: Case Study Findings

StudyModel UsedKey Findings
Inhibition of Tumor GrowthXenograft modelsSignificant tumor size reduction
Mechanistic InsightsRAW264.7 macrophagesDownregulation of iNOS and COX-2

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O4S2/c21-15-4-7-17(8-5-15)30(27,28)18(13-22)12-14-11-16(24(25)26)6-9-19(14)29-20-3-1-2-10-23-20/h1-12H/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLZMKOHJYNQJE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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